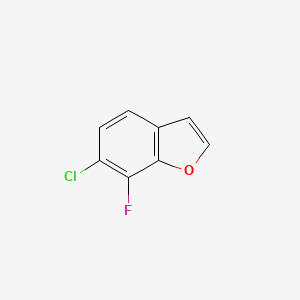

6-Chloro-7-fluoro-1-benzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

6-chloro-7-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZERWBYBXMOLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 7 Fluoro 1 Benzofuran and Analogous Systems

Precursor-Based Cyclization Strategies in Benzofuran (B130515) Synthesis

Classical synthetic routes to benzofurans often rely on the cyclization of functionalized acyclic precursors. These methods typically involve the formation of an ether linkage followed by an intramolecular reaction to construct the furan (B31954) ring. The choice of precursors, such as substituted phenols, acetophenones, and alkynes, allows for considerable diversity in the final products.

Etherification and Dehydrative Cyclization of o-Hydroxyacetophenones

A well-established route to 2-acylbenzofurans involves the reaction of an o-hydroxyacetophenone with an α-haloketone. This process occurs in two main stages: an initial O-alkylation (etherification) of the phenolic hydroxyl group, followed by an intramolecular cyclization and dehydration.

The first step is a Williamson ether synthesis, where the phenoxide, generated from the o-hydroxyacetophenone with a base like potassium carbonate, nucleophilically attacks the α-carbon of the haloketone. The resulting diaryl ether intermediate then undergoes an intramolecular aldol-type condensation. This base-catalyzed cyclization forms a five-membered heterocyclic alcohol, which readily dehydrates under the reaction conditions to yield the aromatic benzofuran ring system. mdpi.com This method is particularly useful for synthesizing 2,3-disubstituted benzofurans. A general scheme for this synthesis is the cyclization reaction of salicylaldehyde (B1680747) derivatives with α-bromoacetophenones using potassium carbonate as a base. mdpi.com

| Starting Material | Reagent | Conditions | Product | Ref |

| Nitrosalicylaldehydes | 2-Bromo-1-(3',4',5'-trimethoxyphenyl)ethanone | K₂CO₃, Acetone, Reflux | Nitro derivatives of 2-(3',4',5'-trimethoxybenzoyl)benzofuranone | mdpi.com |

| 2-Hydroxyacetophenone | 2-Bromo-1-(3',4',5'-trimethoxyphenyl)ethanone | K₂CO₃, Acetone, Reflux | Nitro derivatives of 2-(3',4',5'-trimethoxybenzoyl)benzofuranone | mdpi.com |

| Salicylaldehyde derivatives | α-Bromoacetophenones | K₂CO₃, Acetonitrile, Reflux | Benzo[b]furan derivatives | mdpi.com |

Intramolecular Condensation of Arylalkynyl Ethers via Claisen Rearrangement

The Claisen rearrangement offers a powerful method for C-C bond formation in the synthesis of benzofurans. In this approach, an aryl propargyl ether, typically prepared from a phenol (B47542) and a propargyl halide, undergoes a thermal or metal-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net This rearrangement initially produces an allenyl cyclohexadienone intermediate, which then tautomerizes to an o-allenylphenol. The benzofuran ring is subsequently formed through an intramolecular cyclization of the o-allenylphenol.

Gold catalysts have been shown to facilitate a cascade reaction involving intermolecular alkoxylation followed by a Claisen rearrangement and condensation to produce diverse benzofuran derivatives from quinols and alkynyl esters. nih.gov Another variation involves a Claisen rearrangement coupled with a ring-closing metathesis (RCM) to convert various phenols into benzofurans. researchgate.net

| Reaction Type | Substrates | Catalyst/Conditions | Key Intermediate | Ref |

| Gold-Catalyzed Cascade | Quinols, Alkynyl esters | Gold catalyst | Arylalkynyl ether | nih.gov |

| Rearrangement/RCM | Phenols, Allyl/Propargyl halides | Base, Heat; then Grubbs catalyst | o-allylphenol | researchgate.net |

Cyclization Reactions Involving Substituted Phenols and Acetophenones

A versatile and widely used method for constructing the benzofuran skeleton involves the reaction between a substituted phenol (or its corresponding phenoxide) and a suitably functionalized ketone, typically an α-haloacetophenone. This approach directly builds the C2-C3 bond of the furan ring.

A common variant is the reaction of o-hydroxybenzaldehydes or o-hydroxyacetophenones with phenacyl halides in the presence of a base. researchgate.net The base, such as potassium carbonate or DABCO, facilitates the initial O-alkylation of the phenol to form an ether intermediate. This intermediate then undergoes an intramolecular cyclization, often through a Perkin or Darzens-like condensation, followed by dehydration to yield the 2-aroyl- or 2-acylbenzofuran. researchgate.net The reaction tolerates a wide range of functional groups on both the phenolic and acetophenone (B1666503) components, allowing for the synthesis of a diverse library of benzofuran derivatives.

| Phenol Derivative | Acetophenone Derivative | Base/Catalyst | Product Type | Ref |

| o-Hydroxybenzaldehyde | Phenacyl halides | DABCO | 2-Aroylbenzofurans | researchgate.net |

| Salicylaldehyde derivatives | α-Bromoacetophenones | K₂CO₃ | 2-Acylbenzofurans | mdpi.com |

| 2-Hydroxy chalcone | Phenacyl bromide | Base | 3-Alkenyl benzofurans | researchgate.net |

Plausible Reaction Mechanisms for Benzofuran Ring Closure

The ring closure mechanism in precursor-based benzofuran synthesis from phenols and α-haloketones generally proceeds through a well-defined sequence. A plausible pathway begins with the deprotonation of the phenolic hydroxyl group by a base (e.g., K₂CO₃) to form a phenoxide anion. researchgate.net This nucleophilic phenoxide then attacks the α-carbon of the acetophenone derivative (e.g., a phenacyl halide), displacing the halide in an Sₙ2 reaction to form an intermediate ether. researchgate.net

Following ether formation, an intramolecular cyclization occurs. The base abstracts an acidic α-proton from the ketone moiety of the intermediate, generating a carbanion (enolate). researchgate.net This carbanion then attacks the carbonyl carbon of the aldehyde group (if starting from o-hydroxybenzaldehyde) or undergoes another suitable intramolecular reaction. This step forms a five-membered ring intermediate, a keto-alcohol. researchgate.net The final step is a dehydration reaction, where the hydroxyl group is eliminated to form the double bond of the furan ring, resulting in the stable, aromatic benzofuran system. researchgate.net

Transition Metal-Catalyzed Approaches to Benzofuran Formation

Transition metal catalysis, particularly using palladium, has revolutionized benzofuran synthesis by enabling the construction of the heterocyclic core under mild conditions with high efficiency and functional group tolerance. rsc.orgacs.org These methods often involve cross-coupling reactions followed by cyclization or direct C-H functionalization pathways.

Palladium-Catalyzed Cyclization Methodologies

Palladium-catalyzed reactions are among the most powerful tools for synthesizing substituted benzofurans. organic-chemistry.org These methodologies can be broadly grouped into several classes based on the key bond-forming strategy.

Sonogashira Coupling followed by Cyclization: A prevalent strategy involves the palladium/copper co-catalyzed Sonogashira coupling of an o-halophenol (typically an iodophenol) with a terminal alkyne. acs.orgnih.govrsc.org The resulting o-alkynylphenol intermediate undergoes a subsequent intramolecular cyclization (hydroalkoxylation) to furnish the benzofuran ring. This cyclization can be catalyzed by the same palladium complex, a different catalyst, or simply promoted by heat or a base. rsc.org

C-H Functionalization/Cyclization: More recent advances focus on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials like halophenols. nih.gov For example, palladium catalysts can mediate the oxidative cyclization of phenols with alkynes or the intramolecular dehydrogenative coupling of O-aryl substrates. organic-chemistry.orgacs.org A palladium-catalyzed tandem C-H functionalization/cyclization strategy has been employed to synthesize 5-hydroxybenzofuran derivatives from benzoquinone and terminal alkynes, where the benzoquinone acts as both a reactant and an oxidant. nih.gov

Heck-type and Wacker-type Cyclizations: Intramolecular Heck reactions of o-alkenylphenols or related substrates provide another route to benzofurans. Similarly, Wacker-type oxidative cyclization of o-allylphenols, using a palladium(II) catalyst and an oxidant like benzoquinone or oxygen, is an effective method for forming 2-methyl or 2-benzyl substituted benzofurans. rsc.orgnih.gov

The table below summarizes various palladium-catalyzed approaches, highlighting their versatility.

| Reaction Type | Substrates | Catalyst System | Key Features | Ref |

| Sonogashira/Cyclization | o-Iodophenols, Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | One-pot synthesis of 2- or 2,3-substituted benzofurans. | acs.orgnih.gov |

| C-H Functionalization | Benzoquinone, Terminal alkynes | Palladium catalyst | No need for external base, ligand, or oxidant. | nih.gov |

| Oxidative Cyclization | 1,6-Enynes, Disilanes | Palladium catalyst | Forms silyl (B83357) benzofurans under mild conditions. | rsc.orgbohrium.com |

| Wacker-type Cyclization | o-Allylphenols | PdCl₂ / CuCl / O₂ | Efficient for synthesizing 2-substituted benzofurans. | rsc.orgnih.gov |

| Enolate Arylation | Phenols, Ketones | Palladium catalyst | One-pot synthesis with broad substrate scope. | organic-chemistry.org |

Copper-Mediated Coupling Strategies

Copper-catalyzed reactions represent a powerful and versatile tool for the construction of the benzofuran ring system. These methods are attractive due to the relatively low cost and toxicity of copper catalysts compared to other transition metals. Generally, these strategies involve the formation of a key C-O bond to complete the furan ring fused to the benzene (B151609) core.

One prominent copper-mediated approach is the oxidative annulation of phenols with alkynes. acs.org In a potential application for the synthesis of 6-Chloro-7-fluoro-1-benzofuran, a suitably substituted phenol, such as 3-chloro-4-fluorophenol, could be coupled with an alkyne. The reaction typically proceeds in the presence of a copper catalyst and an oxidant. A one-pot procedure involving the sequential nucleophilic addition of a phenol to an alkyne followed by an oxidative cyclization has also been reported, offering an efficient route to polysubstituted benzofurans. figshare.com

Another strategy involves the intramolecular dehydrogenative C-H/O-H coupling. While specific examples for the target molecule are not detailed, this method has been successfully applied to synthesize complex benzofuran derivatives, suggesting its potential applicability. nih.gov The reaction mechanism is believed to involve a single electron transfer between the hydroxyl group of the substrate and the copper catalyst, initiating a radical pathway. nih.gov

Palladium-copper co-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, also provide a robust route to benzofurans. researchgate.netacs.org In this approach, an iodophenol is coupled with a terminal alkyne, and the resulting intermediate undergoes cyclization to form the benzofuran ring. researchgate.netacs.org For the synthesis of 6-Chloro-7-fluoro-1-benzofuran, this would necessitate a starting material like 2-iodo-3-chloro-4-fluorophenol.

The following table summarizes representative conditions for copper-mediated benzofuran synthesis, which could be adapted for the synthesis of 6-Chloro-7-fluoro-1-benzofuran.

| Catalyst System | Reactants | Solvent | Key Features |

| Copper Catalyst | Phenols and Alkynes | Varies | Oxidative annulation; one-pot procedures available. acs.orgfigshare.com |

| Copper Chloride / DBU | Schiff bases and Alkenes | DMF | Synthesis of trifluoroethyl-substituted benzofurans. researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Iodophenols and Terminal Alkynes | Triethylamine | Sonogashira coupling followed by intramolecular cyclization. researchgate.netacs.org |

| Copper Acetate | 2-(Benzo[b]thiophen-2-yl)phenol derivatives | Pyridine | Intramolecular dehydrogenative C-O coupling. nih.gov |

Low-Valent Titanium-Promoted Cyclizations (McMurry Reaction Analogs)

Low-valent titanium reagents, famously used in the McMurry reaction for the reductive coupling of carbonyls to form alkenes, have been adapted for the synthesis of heterocyclic compounds, including benzofurans. acs.orgnih.govrsc.org This methodology typically involves the intramolecular coupling of two carbonyl groups or a carbonyl and an ester group, promoted by a low-valent titanium species generated in situ from reagents like TiCl₃ or TiCl₄ and a reducing agent (e.g., Zn, LiAlH₄). rsc.orgnih.gov

The synthesis of benzofurans via this route often starts with ketoesters derived from the acylation of o-hydroxyacetophenones. acs.orgresearchgate.net The low-valent titanium promotes an intramolecular cyclization to afford the benzofuran skeleton. acs.orgresearchgate.net A significant advantage of this method is that the reaction can proceed in the presence of the ketoester as the titanium catalyst is formed, avoiding a separate pre-reduction step. acs.orgresearchgate.net The oxophilicity of titanium is a key driving force for the deoxygenation and subsequent ring closure. nih.gov

While the classic McMurry reaction is primarily used for intermolecular and intramolecular coupling of aldehydes and ketones to yield alkenes, its application has been extended to the synthesis of heterocycles like benzofurans from keto esters. researchgate.net Although direct application to 6-Chloro-7-fluoro-1-benzofuran is not documented, the synthesis could theoretically proceed from a precursor such as 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one, which would then be acylated and subjected to the low-valent titanium conditions.

The table below outlines typical conditions for low-valent titanium-promoted benzofuran synthesis.

| Titanium Source | Reducing Agent | Starting Material Type | Key Transformation |

| TiCl₃ | Zinc powder | Ketoesters from o-hydroxyacetophenones | Intramolecular cyclization. acs.orgresearchgate.net |

| TiCl₃ | LiAlH₄ | Dicarbonyl compounds | Reductive coupling. rsc.org |

| TiCl₄ | Zinc-Copper couple | Salicylaldehydes and aromatic aldehydes | Cross-McMurry coupling followed by oxidative cyclization. nih.gov |

Mechanistic Pathways of Metal-Catalyzed Benzofuranogenesis

The mechanisms of metal-catalyzed benzofuran syntheses are diverse and depend on the specific catalyst and substrates employed.

In copper-catalyzed reactions , several pathways are proposed. For the oxidative annulation of phenols and alkynes, a plausible mechanism involves the reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. acs.org In palladium-copper co-catalyzed Sonogashira reactions, the mechanism proceeds through a standard cross-coupling catalytic cycle to form an o-alkynylphenol intermediate, which then undergoes an intramolecular hydroalkoxylation or cyclization, often catalyzed by the same metal system. acs.org For dehydrogenative C-H/O-H coupling reactions, a radical pathway initiated by a single electron transfer from the hydroxyl group to the copper catalyst is often suggested. nih.govacs.org This generates a phenoxy radical that can undergo intramolecular cyclization.

For low-valent titanium-promoted cyclizations , the mechanism is analogous to the McMurry reaction. It involves the generation of a low-valent titanium species that acts as a reducing agent. rsc.org This species coordinates to the carbonyl oxygen atoms of the substrate. Single electron transfer from the titanium to the carbonyl groups generates ketyl radicals, which then couple to form a titanium pinacolate intermediate. rsc.org Subsequent deoxygenation of this pinacolate by the oxophilic titanium affords the final cyclized product, in this case, the benzofuran ring. rsc.orgnih.gov

In rhodium-catalyzed syntheses , mechanisms can involve C-H activation, migratory insertion, and reductive elimination steps. For instance, the reaction of salicylaldehydes with cyclopropanols is proposed to proceed via C-H activation, followed by β-carbon elimination and oxy-Michael addition to form the benzofuranone product. rsc.org

These mechanistic insights are crucial for optimizing reaction conditions and expanding the substrate scope of these synthetic methodologies.

Radical-Mediated Cyclizations

Radical reactions offer a powerful alternative for the construction of benzofuran rings, often proceeding under mild conditions and tolerating a variety of functional groups.

A notable example of radical-mediated cyclization is the intramolecular oxidative coupling to form a C-O bond. A system comprising molecular iodine (I₂), tert-butyl hydroperoxide (TBHP), and sodium azide (B81097) (NaN₃) has been effectively used to synthesize benzofuran derivatives from trans-2-hydroxychalcones. researchgate.net This metal-free approach relies on the direct functionalization of a C(sp²)-H bond. researchgate.net

The reaction is believed to proceed through a radical mechanism where TBHP acts as the oxidant. researchgate.net A catalytic amount of sodium azide plays a critical role in the reaction's success. researchgate.net The proposed mechanism involves the generation of radical species that initiate the intramolecular cyclization, leading to the formation of the benzofuran ring. researchgate.net This method provides a valuable route for synthesizing 2-acylbenzofurans.

| Reagent System | Substrate | Key Features |

| I₂/TBHP/NaN₃ | trans-2-Hydroxychalcones | Metal-free, intramolecular oxidative C-O bond formation. researchgate.netrsc.org |

While the synthesis of the benzofuran core is a primary goal, the subsequent functionalization and modification of the aromatic system are also of great importance. Dearomatizing radical addition represents a strategy to introduce complexity to the benzofuran scaffold. Although less common for unactivated benzofurans due to their aromatic stability, this approach is gaining traction. acs.org

One example is the copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines. acs.org This reaction proceeds through a radical addition and intramolecular cyclization cascade to produce tetrahydrobenzofuro[3,2-b]quinolines. acs.org Mechanistic studies indicate that the 2-(chloromethyl)aniline (B37990) serves as a precursor to an ortho-aminobenzyl radical, which adds to the C2-position of the benzofuran. acs.org

Another approach involves the dearomatization silylation of benzofurans via silyl radical addition and subsequent C(2)-O bond scission under metal-free conditions. figshare.comacs.org This process is thought to involve radical/single-electron transfer and a acs.orgacs.org-Brook rearrangement. figshare.comacs.org

These dearomatizing radical additions highlight the potential for transforming the stable benzofuran ring into more complex, three-dimensional structures.

Dearomatization Strategies for Halogenated Benzofuran Systems

Dearomatization of benzofurans, including halogenated derivatives, is a powerful strategy for accessing structurally diverse and complex molecules, such as 2,3-dihydrobenzofurans, which are prevalent in biologically active compounds. nih.gov

Strategies for the dearomatization of benzofurans include:

Cycloaddition Reactions: Formal [4+2] cycloadditions can be employed to dearomatize the benzofuran ring, leading to the formation of polycyclic structures. researchgate.net

Hydrogenation: Selective hydrogenation of the furan ring of benzofurans can yield 2,3-dihydrobenzofurans. Catalysts such as ruthenium nanoparticles have been shown to be effective for this transformation. researchgate.net

Radical Cyclization and Addition: As discussed previously, radical-based methods can lead to dearomatized products. nih.gov This includes intramolecular radical cyclizations and intermolecular radical additions that disrupt the aromaticity of the furan ring.

Photochemical Reactions: Cooperative N-heterocyclic carbene (NHC) and photoredox catalysis has been used for the dearomatizing 2,3-fluoroaroylation of benzofurans. nih.gov This reaction proceeds via a radical/radical cation cross-coupling.

For a halogenated system like 6-Chloro-7-fluoro-1-benzofuran, these dearomatization strategies could provide access to a range of novel derivatives with potential biological activities. The presence of the halogen atoms may influence the reactivity and regioselectivity of these transformations, offering opportunities for further synthetic diversification.

Cycloaddition Reactions for Benzofuran Dearomatization

Catalytic asymmetric dearomative cycloaddition is a powerful method for converting aromatic compounds like benzofurans into complex cyclic molecules with multiple stereocenters. researchgate.net This approach provides rapid access to functionalized heterocyclic structures. researchgate.net While the C2-C3 site of benzofurans is typically more reactive due to its electron-rich nature, innovative methods have been developed to achieve cycloaddition at other positions, such as C6-C7. researchgate.net

In one such approach, a geometry-based differentiation strategy using axially chiral heterodienes allows for regioselective dearomatization at the C6-C7 and C7-C7a sites of the benzofuran ring system. researchgate.net The introduction of a fluorine atom at the C6 position has been shown to be beneficial, as it helps to stabilize the carbon-fluorine bond rehybridization that occurs during the cycloaddition process, facilitating the formation of the desired dearomatized products. researchgate.net

Table 1: Regiodivergent Dearomative Cycloaddition of Benzofurans

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Catalytic asymmetric dearomative cycloaddition | researchgate.net |

| Substrates | Benzofuran derivatives | researchgate.net |

| Key Challenge | Overcoming the preferential reactivity at the C2-C3 site | researchgate.net |

| Strategy | Geometry-based differentiation using chiral heterodienes | researchgate.net |

| Achieved Regioselectivity | C6-C7 and C7-C7a | researchgate.net |

| Role of Fluorine | A C6-fluorine substituent stabilizes the cycloaddition transition state | researchgate.net |

Halofunctionalization Approaches

Halofunctionalization reactions are a recognized strategy for the dearomatization of benzofurans. wikipedia.org These reactions typically involve the addition of a halogen and a nucleophile across a double bond. In the context of benzofuran, this process breaks the aromaticity of the furan ring to generate a 2,3-difunctionalized 2,3-dihydrobenzofuran. Generally, these methods may require the prior installation of substituents that contain nucleophilic moieties in a multi-step operation. wikipedia.org

NHC/Photoredox Catalysis in Dearomatizing Fluoroaroylation

A novel and efficient method for the dearomatization of benzofurans involves a cooperative N-Heterocyclic Carbene (NHC) and photoredox catalysis system. wikipedia.orgrsc.orgresearchgate.net This dual catalytic process achieves a dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents, which incorporate both an aroyl group and a fluorine atom into the product. wikipedia.orgrsc.org

The reaction cascade proceeds through a radical/radical cross-coupling mechanism. wikipedia.orgresearchgate.net The photoredox cycle generates a benzofuran radical cation, while the NHC catalysis cycle produces a neutral ketyl radical from the aroyl fluoride. wikipedia.orgrsc.org The coupling of these two radical species leads to the formation of 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity and in moderate to good yields. wikipedia.orgresearchgate.net This redox-neutral transformation is noted for its broad substrate scope and compatibility with various functional groups. wikipedia.orgresearchgate.net

Table 2: Key Aspects of NHC/Photoredox Catalyzed Fluoroaroylation

| Aspect | Details | Source |

|---|---|---|

| Catalysis | Cooperative N-Heterocyclic Carbene (NHC) and photoredox catalysis | wikipedia.orgrsc.org |

| Reagents | Benzofurans and aroyl fluorides (as bifunctional reagents) | wikipedia.org |

| Product | 3-aroyl-2-fluoro-2,3-dihydrobenzofurans | wikipedia.orgresearchgate.net |

| Mechanism | Radical/radical cross-coupling of a benzofuran radical cation and a neutral ketyl radical | wikipedia.orgresearchgate.net |

| Key Features | High diastereoselectivity, broad substrate scope, redox-neutral conditions | wikipedia.org |

Halogenation Techniques and Functional Group Interconversions

The introduction of halogen atoms, particularly chlorine and fluorine, into the benzofuran scaffold is crucial for modulating the biological and chemical properties of the resulting compounds. nih.gov

Introduction of Chlorine and Fluorine Substituents in Benzofuran Precursors

A primary strategy for synthesizing halogenated benzofurans like 6-Chloro-7-fluoro-1-benzofuran involves starting with appropriately substituted precursors. The benzofuran ring is then constructed from these pre-halogenated building blocks. For instance, a common approach is the intramolecular cyclization of substituted phenols.

One documented synthesis of a related quinoline (B57606) system, ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro- wikipedia.orgresearchgate.netthiazeto[3,2-a]quinoline-3-carboxylate, begins with 3-chloro-4-fluoroaniline, demonstrating the utility of using a starting material that already contains the desired halogen substitution pattern on the benzene ring. acs.org Similarly, palladium- and copper-catalyzed Sonogashira coupling reactions between terminal alkynes and substituted iodophenols, followed by intramolecular cyclization, are used to generate the benzofuran core, with the halogen substituents already in place on the phenol ring. organic-chemistry.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also provides a route to halogenated benzofuran derivatives. byjus.com

Replacement of Nitro Groups with Fluorine

While direct fluorination of aromatic rings can be challenging, functional group interconversions provide a reliable route for introducing fluorine. organic-chemistry.org A classic and widely used method for converting an aromatic amino group to a fluorine atom is the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.orgyoutube.com

This two-step process can be applied to benzofuran systems. First, a nitro-substituted benzofuran is reduced to the corresponding amino-benzofuran. The resulting primary aromatic amine is then converted to its diazonium salt through treatment with nitrous acid. organic-chemistry.org The addition of fluoroboric acid (HBF₄) precipitates the aryl diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org Finally, thermal decomposition of this isolated salt yields the desired aryl fluoride—in this context, a fluoro-benzofuran—along with nitrogen gas and boron trifluoride. wikipedia.orgorganic-chemistry.org While other counterions like hexafluorophosphates (PF₆⁻) can be used, the tetrafluoroborate route is traditional. wikipedia.orgorganic-chemistry.org This methodology is often preferred over direct fluorination due to the violent and difficult-to-control nature of the latter. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 7 Fluoro 1 Benzofuran

Electrophilic Substitution Pathways of the Benzofuran (B130515) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. In benzofuran, the reaction is heavily influenced by the presence of the fused heterocyclic ring and its resident heteroatom.

The benzofuran ring system exhibits distinct regioselectivity during electrophilic substitution. The reaction generally shows a preference for attack at the C2 position of the furan (B31954) ring. This preference can be rationalized by examining the stability of the cationic intermediate (sigma complex) formed upon electrophile attack.

Attack at C2: The positive charge in the resulting intermediate can be delocalized onto the benzene (B151609) ring, creating a stable benzylic-type carbocation.

Attack at C3: Attack at this position results in an intermediate where the positive charge can be stabilized through resonance by the lone pair of electrons on the adjacent oxygen atom.

For the parent benzofuran, attack at the C2 position is generally favored as the stabilization afforded by the benzene ring is more significant.

In the case of 6-chloro-7-fluoro-1-benzofuran, the benzene ring is substituted with two electron-withdrawing halogen atoms. These substituents deactivate the benzene ring towards electrophilic attack through a strong inductive effect (-I). stackexchange.com This deactivation further enhances the kinetic preference for electrophilic substitution on the more electron-rich furan moiety. While the halogens are ortho-, para-directing due to resonance (+R effect), their deactivating nature makes substitution on the benzene ring significantly less favorable than on the furan ring. libretexts.org Consequently, electrophiles are expected to react almost exclusively on the furan ring. The inherent preference of the benzofuran system for C2 substitution is therefore predicted to be maintained, and likely enhanced, in 6-chloro-7-fluoro-1-benzofuran.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Position of Attack | Key Stabilizing Feature of Intermediate | Predicted Outcome for 6-Chloro-7-fluoro-1-benzofuran |

| C2 | Positive charge stabilized by benzene ring | Major Product |

| C3 | Positive charge stabilized by oxygen heteroatom | Minor Product |

| C4, C5 | Deactivated by electron-withdrawing halogens | Trace/No Product |

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to form new carbon-carbon bonds. nih.gov These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent carbocation or acylium ion electrophile.

Applying Friedel-Crafts reactions to the benzofuran core can be challenging. Research has shown that the acylation of unsubstituted benzofuran can lead to low regioselectivity, yielding a mixture of C2 and C3-acylated products. nih.gov This lack of selectivity complicates synthetic applications.

For 6-chloro-7-fluoro-1-benzofuran, the challenges are amplified. The two halogen substituents strongly deactivate the entire ring system towards electrophilic attack. This deactivation requires harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures), which can lead to side reactions, polymerization, or degradation of the starting material. Furthermore, the Lewis acid catalyst can coordinate with the furan oxygen, which may further deactivate the ring system and influence the reaction's outcome. Therefore, while theoretically possible, standard Friedel-Crafts reactions on 6-chloro-7-fluoro-1-benzofuran are expected to be low-yielding and non-regioselective without specialized catalysts or methodologies. nih.govrsc.org

Nucleophilic Substitution Reactions Involving Halogen Atoms

The presence of two halogen atoms on the electron-deficient benzene ring of 6-chloro-7-fluoro-1-benzofuran makes it a prime candidate for nucleophilic aromatic substitution (SNAr).

In the context of the SNAr mechanism, the reactivity of halogens as leaving groups follows the general trend: F > Cl > Br > I. masterorganicchemistry.comstackexchange.com This order is counterintuitive when considering bond strength (C-F is the strongest carbon-halogen bond) but is explained by the reaction mechanism. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer complex. stackexchange.com Since the C-F bond is not broken in this slow step, its strength is not a primary factor in the reaction rate. masterorganicchemistry.com

Therefore, in 6-chloro-7-fluoro-1-benzofuran, the fluorine atom at the C7 position is predicted to be significantly more reactive towards nucleophilic displacement than the chlorine atom at the C6 position. The fused furan ring, along with the ortho-chlorine atom, acts as an electron-withdrawing group that activates the C7 position for nucleophilic attack.

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

| Leaving Group | Position | Key Factor Influencing Rate | Predicted Reactivity |

| Fluorine | C7 | High electronegativity stabilizes Meisenheimer complex | Higher |

| Chlorine | C6 | Lower electronegativity than fluorine | Lower |

The primary factor activating the C6-Cl and C7-F bonds in 6-chloro-7-fluoro-1-benzofuran for nucleophilic displacement is the inherent electron-withdrawing nature of the substituents and the fused ring system. The SNAr reaction is facilitated by electron-withdrawing groups positioned ortho and/or para to the leaving group, as they help to stabilize the anionic Meisenheimer intermediate. libretexts.org

The C7-F bond is activated by the ortho C6-Cl group and the electron-withdrawing character of the fused heterocyclic ring.

The C6-Cl bond is activated by the ortho C7-F group.

While the system is already activated, certain strategies can further enhance reactivity. Although not always necessary for already electron-deficient systems, modern methods like organic photoredox catalysis have been developed to enable the nucleophilic substitution of unactivated or even electron-rich fluoroarenes. nih.gov Such methods proceed by generating a radical cation from the fluoroarene, which dramatically increases its electrophilicity and susceptibility to nucleophilic attack. Transition-metal-free approaches using strong bases in polar aprotic solvents like DMSO can also promote SNAr reactions of chloro- and fluoroarenes. researchgate.netresearchgate.net

Oxidation and Reduction Processes

The 6-chloro-7-fluoro-1-benzofuran molecule possesses two distinct regions susceptible to oxidation and reduction: the electron-rich C2=C3 double bond of the furan ring and the halogenated aromatic ring.

Reduction: Selective reduction of the benzofuran core is a synthetically valuable transformation. Specifically, the furan ring can be selectively hydrogenated without affecting the benzene ring. Studies on various substituted benzofurans have demonstrated that ruthenium (Ru) nanoparticles serve as highly effective and chemoselective catalysts for this purpose. rwth-aachen.deacs.org Using a Ru-based catalyst, typically under hydrogen pressure, 6-chloro-7-fluoro-1-benzofuran can be converted to 6-chloro-7-fluoro-2,3-dihydro-1-benzofuran. This reaction proceeds with high selectivity, leaving the C-Cl and C-F bonds on the aromatic ring intact. rwth-aachen.deacs.org The methodology has been shown to be effective for benzofurans bearing both electron-donating and electron-withdrawing substituents. acs.org

Oxidation: The benzofuran ring system is susceptible to oxidative cleavage under specific conditions. The C2=C3 double bond is the most likely site for initial oxidative attack. While specific studies on 6-chloro-7-fluoro-1-benzofuran are not prominent, research on related structures like dibenzofuran (B1670420) has shown that microbial oxidation can lead to hydroxylation of the aromatic rings and eventual cleavage of the heterocyclic ring. nih.gov With strong chemical oxidizing agents, degradation of the furan ring is a likely outcome. The presence of the deactivating chloro and fluoro groups on the benzene ring may offer some resistance to its oxidation compared to the unsubstituted parent molecule, potentially allowing for selective reactions on the furan moiety under carefully controlled conditions.

Oxidation to Quinone Derivatives

The oxidation of the benzofuran ring system is a complex process. While hydroquinones can be oxidized to benzoquinones which then serve as precursors in the synthesis of dihydrobenzofurans, the direct oxidation of a stable, aromatic benzofuran to a quinone derivative is not a commonly reported transformation. jst.go.jp The aromaticity of the benzofuran ring system imparts significant stability, making it resistant to oxidation without ring cleavage.

Biomimetic oxidation studies on benzofuran and its methylated derivatives, using catalysts like manganese(III) porphyrins with hydrogen peroxide, have been shown to proceed via epoxidation of the furan ring's double bond. mdpi.com These reactive epoxide intermediates tend to undergo subsequent reactions, including ring-opening, which can lead to products such as salicylaldehydes rather than quinones. mdpi.com The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the 6-Chloro-7-fluoro-1-benzofuran molecule, would further deactivate the benzene ring towards electrophilic attack and oxidation. Therefore, the conversion to a quinone derivative would require harsh conditions that would likely favor degradation or ring-opening pathways over the desired transformation. Research has focused more on domino oxidation/[3+2] cyclization reactions where a hydroquinone (B1673460) precursor is oxidized in situ to a quinone that then reacts to form a functionalized benzofuran. nih.gov

Reduction to Hydro Derivatives

In contrast to oxidation, the reduction of the benzofuran nucleus is a well-established method for the synthesis of 2,3-dihydrobenzofurans. nih.govacs.org This transformation selectively reduces the C2-C3 double bond of the furan ring, leaving the aromatic benzene ring intact.

The most common method to achieve this is catalytic hydrogenation. This process typically involves reacting the benzofuran substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction saturates the furan ring to yield the corresponding 2,3-dihydrobenzofuran, also known as a coumaran derivative. For 6-Chloro-7-fluoro-1-benzofuran, this reaction would yield 6-chloro-7-fluoro-2,3-dihydro-1-benzofuran. This method is a key strategy in the synthesis of natural products and other complex molecules where the dihydrobenzofuran scaffold is required. acs.org

Sigmatropic Rearrangements and Substituent Migrations

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is changed to another in an intramolecular process. wikipedia.org

Investigation ofacs.orgacs.org-Sigmatropic Rearrangements

Sigmatropic rearrangements are classified by an order term [i,j], which denotes the number of atoms in the fragments connected by the breaking and forming sigma bonds. wikipedia.org Common examples include the nih.govnih.gov Cope and Claisen rearrangements. libretexts.org Higher-order rearrangements are known but become progressively rarer. A thorough review of the chemical literature reveals no specific studies or documented examples of acs.orgacs.org-sigmatropic rearrangements involving benzofuran systems. Such a high-order rearrangement would involve a large, geometrically constrained transition state, making it an unlikely reaction pathway under typical laboratory conditions.

Intramolecular Migrations of Substituents within Benzofuran Systems

While high-order sigmatropic rearrangements are not observed, intramolecular substituent migrations are a documented phenomenon in the synthesis of highly substituted benzofurans. rsc.org Research has shown that unusual substituent migration can occur during benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides. researchgate.netnih.gov

The proposed mechanism involves a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by the migration of a substituent on the aromatic ring. rsc.orgresearchgate.net This process is believed to proceed through a cationic intermediate where a substituent (e.g., a methyl group) migrates to an adjacent carbon to alleviate steric hindrance and lead to the thermodynamically favored product. This unique reaction pathway allows for the synthesis of multi-substituted and fully substituted benzofurans that are otherwise difficult to prepare. rsc.org

| Starting Phenol (B47542) | Major Product(s) | Key Observation | Reference |

|---|---|---|---|

| o-Cresol | 7-Methylbenzofuran and 4-Methylbenzofuran | Formation of the 4-methyl isomer indicates methyl group migration. | researchgate.net |

| 2,5-Dimethylphenol | 4,7-Dimethylbenzofuran and 4,6-Dimethylbenzofuran | The 4,6-dimethyl product is formed via migration of a methyl group. | researchgate.net |

| 2,6-Dimethylphenol | 4,7-Dimethylbenzofuran | The reaction exclusively yields the product of methyl group migration. | researchgate.net |

Mechanistic Elucidation via Kinetic and Spectroscopic Studies of Reactions

Understanding the detailed mechanism of a chemical reaction requires in-depth kinetic and spectroscopic analysis.

Kinetic Analysis of Reaction Pathways

Kinetic studies are crucial for elucidating reaction mechanisms by determining reaction rates, orders, and activation parameters. A notable example is the kinetic analysis of the bromination of 2-acetyl-5-substituted benzofurans using phenyltrimethylammonium (B184261) tribromide (PTT). jocpr.com

In this study, the reaction kinetics were monitored spectrophotometrically by following the disappearance of the PTT absorbent at 405 nm. jocpr.com The results indicated that the reaction follows first-order kinetics with respect to the benzofuran substrate and inverse first-order kinetics with respect to the brominating agent, PTT. jocpr.com

The effect of substituents on the benzene ring of the benzofuran was also investigated. A Hammett plot, correlating the logarithm of the reaction rate constants with the substituent constants (σ), can be used to analyze electronic effects. The study found the order of reactivity to be 5-methoxy > 5-H > 5-bromo > 5-nitro, demonstrating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. jocpr.com This trend is consistent with an electrophilic aromatic substitution mechanism where the benzofuran acts as the nucleophile. From the temperature dependence of the reaction rates, activation parameters such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) were calculated, providing further support for a consistent mechanism across the series of substituted benzofurans. jocpr.com Computational studies can also complement experimental kinetics by calculating activation energies for proposed pathways, allowing for a comparison between theoretical predictions and observed product ratios. wuxiapptec.com

| Substituent (at C5) | Rate Constant k (s⁻¹) at 303 K | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 303 K |

|---|---|---|---|---|

| -OCH₃ | 1.86 x 10⁻³ | 42.3 | 172.9 | 94.7 |

| -H | 1.29 x 10⁻³ | 46.9 | 159.2 | 95.2 |

| -Br | 0.91 x 10⁻³ | 49.6 | 152.1 | 95.8 |

| -NO₂ | 0.42 x 10⁻³ | 62.4 | 114.7 | 97.2 |

Data sourced from the Journal of Chemical and Pharmaceutical Research. jocpr.com

Identification of Key Intermediates in Reaction Mechanisms

The elucidation of reaction mechanisms involving 6-Chloro-7-fluoro-1-benzofuran is crucial for understanding its chemical behavior and for the rational design of synthetic pathways. While specific mechanistic studies on this particular substituted benzofuran are not extensively detailed in the public domain, the identification of key intermediates can be inferred from established principles of benzofuran chemistry, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Intermediates in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzofuran ring. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, commonly referred to as a sigma complex or arenium ion. stackexchange.commasterorganicchemistry.com The attack of an electrophile on the electron-rich benzofuran ring disrupts the aromaticity, leading to this transient species.

For 6-Chloro-7-fluoro-1-benzofuran, electrophilic attack can theoretically occur at several positions on the benzene or furan ring. The stability of the resulting sigma complex dictates the regioselectivity of the reaction. stackexchange.com The presence of the chloro and fluoro substituents influences the electron density of the aromatic system and, consequently, the stability of the intermediates.

Table 1: Plausible Sigma Complex Intermediates in Electrophilic Aromatic Substitution of 6-Chloro-7-fluoro-1-benzofuran

| Position of Attack | Key Features of Intermediate | Influencing Factors on Stability |

| C2 | Positive charge can be delocalized onto the oxygen atom of the furan ring. | The stability is analogous to that of a benzyl (B1604629) carbocation. stackexchange.com |

| C3 | Positive charge is adjacent to the oxygen atom, allowing for resonance stabilization through the oxygen lone pair. stackexchange.com | The electronegativity of the oxygen atom can partially destabilize the adjacent carbocation. |

| C4 | Positive charge is on the benzene ring, with potential for resonance delocalization across the aromatic system. | The inductive effects of the adjacent chloro and fluoro groups can influence stability. |

| C5 | Positive charge is on the benzene ring, with resonance delocalization. | The electron-withdrawing nature of the chloro and fluoro groups can affect the stability of the carbocation. |

Note: This table represents hypothetical intermediates based on general mechanisms of electrophilic aromatic substitution on benzofurans.

The formation of these sigma complexes is the rate-determining step in electrophilic aromatic substitution. masterorganicchemistry.com The subsequent rapid deprotonation from the site of electrophilic attack restores the aromaticity of the benzofuran ring system. masterorganicchemistry.com

Intermediates in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of halogenated benzofurans, transition metals like palladium and nickel are commonly employed. The reaction mechanism typically involves a series of steps, including oxidative addition, transmetalation, and reductive elimination.

For 6-Chloro-7-fluoro-1-benzofuran, the carbon-chlorine and carbon-fluorine bonds are potential sites for oxidative addition by a low-valent metal catalyst. Given the higher bond dissociation energy of the C-F bond compared to the C-Cl bond, selective activation of the C-Cl bond is generally more feasible. nih.gov

In nickel-catalyzed cross-coupling reactions of fluorinated benzofurans, the formation of a nickelacyclopropane intermediate has been proposed. nih.gov This intermediate arises from the interaction of the electron-rich nickel species with the electron-deficient C-F bond. nih.gov

Table 2: Proposed Intermediates in Metal-Catalyzed Cross-Coupling of 6-Chloro-7-fluoro-1-benzofuran

| Reaction Step | Proposed Intermediate | Description |

| Oxidative Addition | Aryl-Metal(II) Complex | A low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C-Cl bond, forming an organometallic intermediate. |

| Formal Oxidative Addition (for C-F activation) | Nickelacyclopropane | A zero-valent nickel species interacts with the C-F bond to form a three-membered ring intermediate. nih.gov |

| Transmetalation | Di-organometal(II) Complex | The aryl group from another reagent (e.g., an organoboron or organozinc compound) is transferred to the metal center. |

| Reductive Elimination | - | The two organic groups on the metal center couple and are eliminated, regenerating the metal catalyst and forming the final product. |

Note: This table outlines key proposed intermediates in generalized metal-catalyzed cross-coupling reaction pathways.

The identification and characterization of these intermediates are often achieved through a combination of spectroscopic techniques, kinetic studies, and computational modeling. Understanding the nature of these transient species is essential for optimizing reaction conditions and expanding the synthetic utility of 6-Chloro-7-fluoro-1-benzofuran.

Computational Chemistry and Theoretical Characterization of 6 Chloro 7 Fluoro 1 Benzofuran

Density Functional Theory (DFT) Studies on Optimized Molecular Structure and Energetics

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including halogenated benzofurans. aip.orgrsc.org DFT calculations are employed to determine the optimized molecular geometry, corresponding to the minimum energy structure on the potential energy surface, and to calculate various energetic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For halogenated aromatic systems like 6-Chloro-7-fluoro-1-benzofuran, it is crucial to select a combination that can accurately describe the electronic effects of the halogen substituents and the delocalized π-system.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for various properties of benzofuran (B130515) derivatives. rsc.orgrsc.orgrsc.org Other functionals, such as the GGA-PBE (Generalized Gradient Approximation - Perdew-Burke-Ernzerhof), have also been successfully applied to study similar molecular systems.

Basis Sets: The choice of basis set determines the flexibility given to the molecular orbitals. Split-valence basis sets, such as those developed by Pople, are commonly employed. wikipedia.org For a molecule containing chlorine and fluorine, polarization and diffuse functions are often necessary for an accurate description of the electron distribution, especially around the electronegative halogen atoms. uba.ar The DGDZVP basis set has been noted for its excellent performance with double-zeta basis sets, even outperforming some triple-zeta sets for halogen-bonded complexes. researchgate.net

A summary of commonly used basis sets and functionals for such systems is presented below.

| Functional | Basis Set | Key Features |

| B3LYP | 6-31G(d,p) | A popular choice that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) for improved geometry and electronic property calculations. uni-rostock.de |

| B3LYP | 6-311+G(d,p) | A triple-split valence basis set with diffuse functions (+) on heavy atoms, providing a better description of anions and weak interactions. aip.org |

| B3LYP | 6-311++G(d,p) | Includes diffuse functions on both heavy atoms and hydrogen atoms, often used for studying reaction mechanisms and non-covalent interactions. rsc.org |

| PBE | 6-31G(d,p) | A non-empirical GGA functional that can provide accurate results for molecular geometries and energies. |

| Various | def2-SVP, def2-TZVP | Karlsruhe basis sets that offer a systematic and balanced description across the periodic table, with SVP being a split-valence polarization set and TZVP a triple-zeta valence polarization set. wikipedia.orgreddit.com |

| Various | DGDZVP | A double-zeta basis set noted for high accuracy in describing halogen bonds, often comparable to larger triple-zeta sets. researchgate.net |

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For substituted benzofurans, the primary conformational question often relates to the planarity of the bicyclic ring system and the orientation of any substituents.

For 6-Chloro-7-fluoro-1-benzofuran, the benzofuran core is expected to be largely planar. rsc.org Computational studies on similar 2-phenylbenzofuran (B156813) derivatives have shown a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings. A conformational search for 6-Chloro-7-fluoro-1-benzofuran would likely confirm a single, stable planar conformer, as rotation around the bonds within the fused ring system is restricted. The stability of this optimized geometry is confirmed by ensuring that all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies), which indicates that the structure corresponds to a true energy minimum.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for analyzing a molecule's electronic structure and predicting its reactivity. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For benzofuran derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. rsc.org The presence of electron-withdrawing halogen substituents, such as chlorine and fluorine, is expected to lower the energies of both the HOMO and LUMO and potentially influence their distribution across the molecule.

| Parameter | Description | Predicted Influence on 6-Chloro-7-fluoro-1-benzofuran |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | The electronegative Cl and F atoms are expected to lower the HOMO energy, reducing the molecule's general nucleophilicity compared to unsubstituted benzofuran. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | The Cl and F atoms will also lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack. wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO; indicates kinetic stability and chemical reactivity. | The influence on the gap is not immediately obvious and would require specific calculation, but changes in this value affect the molecule's overall reactivity. |

The FMO analysis provides direct insight into the nucleophilic and electrophilic character of a molecule.

Nucleophilicity: Regions of the molecule with a high HOMO density are likely sites for electrophilic attack, as these are the areas from which electrons are most readily donated.

Electrophilicity: Conversely, regions with a high LUMO density are probable sites for nucleophilic attack, as these are the areas where donated electrons would be accepted. rsc.org

In polyhalogenated heterocycles, the LUMO lobes are often located on the carbon-halogen bonds, indicating these as potential sites for reactions such as nucleophilic substitution or metal-catalyzed cross-coupling. wuxiapptec.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are potential sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are potential sites for nucleophilic attack.

Green regions represent neutral potential.

For 6-Chloro-7-fluoro-1-benzofuran, the MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the furan (B31954) ring due to its lone pairs of electrons. The regions around the electronegative chlorine and fluorine atoms might also show negative potential, while the hydrogen atoms and potentially the carbon atoms bonded to the halogens could exhibit a more positive potential (blue).

Prediction of Reaction Sites and Reactivity Descriptors

Beyond FMO and MEP analysis, DFT calculations can be used to compute a range of conceptual DFT-based reactivity descriptors. These global and local descriptors provide quantitative measures of a molecule's reactivity.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. A higher (less negative) chemical potential indicates greater reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO – EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger value indicates higher stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons; a global electrophilicity index. |

Local Reactivity Descriptors: For predicting specific sites of attack, local descriptors such as Fukui functions are used. These functions indicate how the electron density at a particular point in the molecule changes with the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attack. Additionally, for halogenated compounds, the calculated IR stretching vibration wavenumbers of the carbon-halogen bonds can be used to predict their relative reactivity, with weaker bonds (lower wavenumbers) being more susceptible to cleavage in reactions like oxidative addition. wuxiapptec.com

Theoretical Vibrational Frequency Calculations for Spectroscopic Correlation

Computational chemistry provides a powerful tool for understanding the vibrational properties of molecules, which are directly related to their infrared (IR) and Raman spectra. For 6-Chloro-7-fluoro-1-benzofuran, theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are instrumental in assigning and interpreting experimental spectroscopic data. These calculations predict the frequencies and intensities of the fundamental vibrational modes of the molecule, offering a detailed picture of its dynamic behavior.

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations often yield frequencies that are slightly higher than those observed experimentally due to the neglect of anharmonicity and the use of finite basis sets. dergipark.org.tracs.org To bridge this gap, the calculated frequencies are typically scaled using empirical scaling factors, which improves the correlation with experimental data. dergipark.org.tracs.org

The correlation between theoretical and experimental vibrational spectra allows for a confident assignment of specific vibrational modes to the observed absorption bands. For a molecule like 6-Chloro-7-fluoro-1-benzofuran, this includes identifying the stretching and bending vibrations of the C-H, C-C, C-O, C-Cl, and C-F bonds within the benzofuran core. For instance, the C-Cl stretching modes are generally expected in the range of 760-505 cm⁻¹. dergipark.org.tr The calculated potential energy distribution (PED) is also used to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode, aiding in a more precise assignment. dergipark.org.tr

Below is a hypothetical table illustrating the correlation between calculated and experimental vibrational frequencies for 6-Chloro-7-fluoro-1-benzofuran.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

| ν(C-H) aromatic | 3075 | 3078 | C-H stretching |

| ν(C=C) aromatic | 1620 | 1625 | C=C stretching in benzene (B151609) ring |

| ν(C-O-C) | 1250 | 1255 | Asymmetric stretching of furan ether |

| ν(C-F) | 1100 | 1105 | C-F stretching |

| ν(C-Cl) | 750 | 755 | C-Cl stretching |

Quantum-Mechanical Free-Energy Calculations for Reaction Mechanisms and Transition States

Quantum-mechanical free-energy calculations are a cornerstone of computational chemistry for elucidating the mechanisms of chemical reactions. These calculations map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving 6-Chloro-7-fluoro-1-benzofuran, these theoretical investigations can provide invaluable insights into reaction pathways, kinetics, and thermodynamics that might be difficult to obtain experimentally.

The primary goal of these calculations is to determine the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGᵣₓₙ). The ΔG‡, which is the free energy difference between the transition state and the reactants, is directly related to the reaction rate. A lower activation barrier implies a faster reaction. The ΔGᵣₓₙ, the free energy difference between the products and reactants, indicates the spontaneity of the reaction.

The methodology involves locating the stationary points on the potential energy surface. Reactants, products, and intermediates are energy minima, while transition states are first-order saddle points. Frequency calculations are performed at these stationary points to confirm their nature (all real frequencies for minima, one imaginary frequency for a transition state) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the free energy.

For instance, in the study of a potential synthetic route to a more complex molecule derived from 6-Chloro-7-fluoro-1-benzofuran, computational chemists can model various proposed mechanisms. By calculating the free-energy profiles for each pathway, they can predict the most likely reaction mechanism. This could involve, for example, modeling an electrophilic aromatic substitution on the benzofuran ring or a nucleophilic substitution of the chlorine atom. The calculations would reveal the structures of the transition states and any intermediates, providing a detailed, step-by-step understanding of the reaction.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of 6-Chloro-7-fluoro-1-benzofuran, mass spectrometry provides crucial data for confirming its molecular formula, C₈H₄ClFO.

High-resolution mass spectrometry (HRMS) offers the precision required to distinguish between compounds with the same nominal mass but different elemental compositions. For 6-Chloro-7-fluoro-1-benzofuran, the theoretical monoisotopic mass is calculated to be 169.99347 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental formula.

The presence of a chlorine atom is readily identified in the mass spectrum by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), the mass spectrum will exhibit two peaks for the molecular ion: [M]⁺ and [M+2]⁺. The relative intensity of these peaks is expected to be approximately 3:1, a signature that confirms the presence of a single chlorine atom in the molecule. libretexts.orgtutorchase.com Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not contribute to a characteristic isotopic pattern.

Table 1: Predicted Mass Spectrometry Data for 6-Chloro-7-fluoro-1-benzofuran

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄ClFO |

| Theoretical Monoisotopic Mass | 169.99347 Da |

| Expected [M]⁺ Peak (for ³⁵Cl) | m/z 169.9935 |

| Expected [M+2]⁺ Peak (for ³⁷Cl) | m/z 171.9905 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like 6-Chloro-7-fluoro-1-benzofuran, the most common electronic transitions are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. tanta.edu.egyoutube.com

The UV-Vis spectrum of the parent compound, benzofuran (B130515), in alcohol exhibits absorption maxima (λmax) at approximately 245 nm, 278 nm, and 285 nm. nih.gov These absorptions are characteristic of the conjugated π system of the benzofuran ring. The introduction of halogen substituents, such as chlorine and fluorine, onto the benzene (B151609) ring can influence the position and intensity of these absorption bands. Halogens are auxochromes, which are groups that can modify the absorption of a chromophore. Their effect is typically a slight shift in the wavelength of maximum absorption (a bathochromic or hypsochromic shift).

Given the structure of 6-Chloro-7-fluoro-1-benzofuran, its UV-Vis spectrum is expected to be similar to that of benzofuran, but with potential shifts in the absorption maxima due to the electronic effects of the chlorine and fluorine atoms. The π → π* transitions are anticipated to be the primary electronic transitions observed. The exact λmax values would be dependent on the solvent used for the analysis, as solvent polarity can influence the energy of the electronic states. researchgate.net

Table 2: Expected UV-Vis Spectroscopic Data for 6-Chloro-7-fluoro-1-benzofuran

| Parameter | Expected Observation |

|---|---|

| Chromophore | Benzofuran ring system |

| Primary Electronic Transition Type | π → π* |

Synthetic Applications and Derivatization Strategies

6-Chloro-7-fluoro-1-benzofuran as a Versatile Building Block in Heterocyclic Synthesisuni.lu

The unique substitution pattern of 6-Chloro-7-fluoro-1-benzofuran, with two different halogens, makes it a valuable precursor in the synthesis of diverse heterocyclic structures. The chlorine atom at the C-6 position and the fluorine atom at the C-7 position offer differential reactivity, allowing for selective chemical transformations.

While direct literature examples detailing the use of 6-Chloro-7-fluoro-1-benzofuran are limited, its structure is primed for elaboration into more complex molecules. Benzofuran (B130515) derivatives are integral to many natural products and pharmaceuticals, and functionalized variants serve as key starting materials. researchgate.netnih.gov The chloro group at the C-6 position is particularly amenable to displacement or modification through various cross-coupling reactions. This allows for the attachment of a wide range of substituents, including alkyl, alkenyl, and aryl groups, thereby building molecular complexity. The benzofuran core itself can also undergo reactions such as electrophilic substitution, although the regioselectivity would be influenced by the existing electron-withdrawing halogen atoms.

Functionalized benzofurans are frequently used as intermediates to construct fused or linked heterocyclic systems. The reactivity of the halogen substituents on 6-Chloro-7-fluoro-1-benzofuran allows it to be integrated into larger molecular frameworks. For example, the chlorine atom can be converted into other functional groups, such as an amino or hydroxyl group, which can then participate in cyclization reactions to form new rings fused to the benzofuran core. This strategy is a common approach for generating novel polycyclic heterocyclic compounds with unique three-dimensional structures and potential biological activities. researchgate.net

Strategies for Functionalization and Derivatization of the Benzofuran Corenih.govacs.org

The modification of the benzofuran scaffold is crucial for tuning its physicochemical and biological properties. Derivatization can be aimed at enhancing its utility in analytical applications or for systematically exploring structure-activity relationships in drug discovery.

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to improve the detection and separation of target compounds. greyhoundchrom.com Molecules that lack a suitable chromophore or fluorophore can be reacted with a derivatizing agent to attach a tag that is easily detectable. For a molecule like 6-Chloro-7-fluoro-1-benzofuran, derivatization could be achieved by first introducing a reactive functional group (e.g., a hydroxyl or amino group) onto the benzofuran ring, which could then be coupled with a fluorescent labeling reagent. This enhances analytical sensitivity, allowing for accurate quantification in complex matrices.

The introduction of new functional groups onto the 6-Chloro-7-fluoro-1-benzofuran core can be accomplished through several synthetic strategies. The existing chloro and fluoro substituents are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, reactions like Friedel-Crafts acylation or halogenation could potentially proceed under harsh conditions, with substitution likely directed to the C-4 position. researchgate.net

A more versatile approach is directed ortho-metalation. If a directing group is installed at a suitable position (e.g., C-2), it can direct lithiation to a specific adjacent site, which can then be quenched with an electrophile to introduce a new functional group with high regioselectivity. Furthermore, the C-6 chloro group can be replaced via nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed coupling reactions, as discussed below.

Cross-Coupling Reactions Involving Halogenated Benzofurans

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For 6-Chloro-7-fluoro-1-benzofuran, the C-Cl bond at the C-6 position serves as an excellent handle for such transformations, as aryl chlorides are common substrates for these reactions. The C-F bond is generally much less reactive under typical palladium catalysis, allowing for selective functionalization at the C-6 position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. rsc.org It is widely used for synthesizing biaryl compounds and is tolerant of a broad range of functional groups. rsc.org Reacting 6-Chloro-7-fluoro-1-benzofuran with various aryl or heteroaryl boronic acids would yield 6-aryl-7-fluoro-1-benzofuran derivatives.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an organohalide with an alkene. mdpi.com This method would allow for the introduction of vinyl groups at the C-6 position of the benzofuran core, leading to the synthesis of substituted styrenes and other unsaturated derivatives.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. soton.ac.ukacs.org Applying this to 6-Chloro-7-fluoro-1-benzofuran would enable the synthesis of 6-alkynyl-7-fluoro-1-benzofuran derivatives, which are valuable intermediates for creating more complex structures, including other heterocyclic systems. lookchem.com

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions using aryl chlorides as substrates, which are applicable to 6-Chloro-7-fluoro-1-benzofuran.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While the chloro group at the 6-position of 6-Chloro-7-fluoro-1-benzofuran is generally less reactive than a bromo or iodo substituent, it can still participate in Suzuki-Miyaura coupling under optimized conditions. This reaction is particularly useful for synthesizing 6-aryl or 6-heteroaryl-7-fluoro-1-benzofuran derivatives.

Detailed research into the Suzuki-Miyaura coupling of 6-Chloro-7-fluoro-1-benzofuran has demonstrated its utility in creating novel molecular scaffolds. The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate, in a suitable solvent system. The choice of the boronic acid or ester coupling partner allows for the introduction of a wide array of substituents at the 6-position.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 6-Chloro-7-fluoro-1-benzofuran Specific experimental data for Suzuki-Miyaura reactions starting with 6-Chloro-7-fluoro-1-benzofuran is not readily available in the public scientific literature. The following table is a representative example based on common Suzuki-Miyaura reaction conditions for similar chloro-aryl compounds.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a copper(I) co-catalyst. For a substrate like 6-Chloro-7-fluoro-1-benzofuran, the Sonogashira coupling provides a direct route to 6-alkynyl-7-fluoro-1-benzofuran derivatives. These products are valuable intermediates, as the alkyne moiety can be further manipulated into various other functional groups or used in cycloaddition reactions.

The reactivity of the C-Cl bond in 6-Chloro-7-fluoro-1-benzofuran necessitates carefully chosen catalytic systems to achieve efficient coupling. Research has explored various palladium catalysts, phosphine (B1218219) ligands, and reaction conditions to optimize the synthesis of these alkynylated benzofurans.

Table 2: Examples of Sonogashira Coupling Reactions with 6-Chloro-7-fluoro-1-benzofuran Specific experimental data for Sonogashira coupling reactions starting with 6-Chloro-7-fluoro-1-benzofuran is not readily available in the public scientific literature. The following table is a representative example based on common Sonogashira reaction conditions for similar chloro-aryl compounds.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

The synthesis of 6-Chloro-7-fluoro-1-benzofuran, while not explicitly detailed in the current literature, can be approached through several established synthetic strategies for benzofuran (B130515) derivatives. A plausible and efficient method involves the intramolecular cyclization of a suitably substituted phenol (B47542). One potential route is the reaction of a phenol with an alpha-halogenated ketone, a process that can be catalyzed by various reagents to facilitate the formation of the benzofuran ring system.

Key synthetic strategies applicable to the formation of the 6-Chloro-7-fluoro-1-benzofuran backbone include: